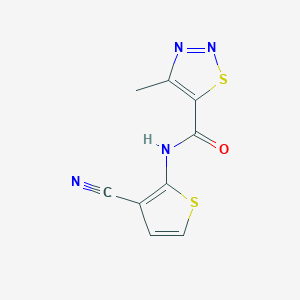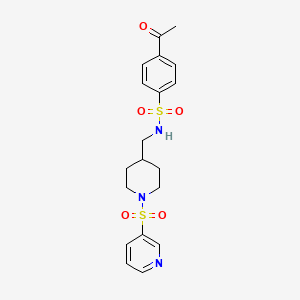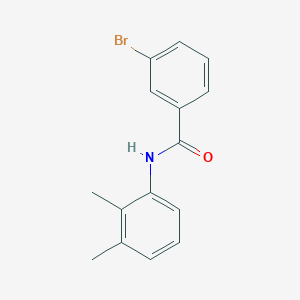
N-(3-cyanothiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyanothiophen and thiadiazole are both important structures in medicinal chemistry. They are often used as building blocks in the synthesis of various biologically active compounds .
Synthesis Analysis
Typically, compounds like these can be synthesized through various methods such as condensation reactions . For instance, a similar compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .Molecular Structure Analysis
The molecular structure of such compounds is usually analyzed using techniques like FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of these compounds can be quite diverse, depending on the specific functional groups present in the molecule. They can undergo a variety of condensation and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by their specific structure. For example, thiophene derivatives are known to exhibit a variety of properties and applications, such as being used in industrial chemistry and material science as corrosion inhibitors .科学的研究の応用
Anticancer Applications
The synthesis and biological evaluation of thiadiazole derivatives, including structures related to N-(3-cyanothiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, have shown significant promise in anticancer research. For instance, a study by Tiwari et al. (2017) detailed the microwave-assisted synthesis of Schiff’s bases containing thiadiazole scaffolds. These compounds exhibited promising in vitro anticancer activity against several human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer, with some compounds showing GI50 values comparable to the standard drug Adriamycin (Tiwari et al., 2017). Gomha et al. (2017) also synthesized new thiazole and thiadiazole derivatives that demonstrated potent anticancer activities, particularly against Hepatocellular carcinoma (HepG-2) cell lines, highlighting the therapeutic potential of these compounds (Gomha et al., 2017).
Antimicrobial and Antileishmanial Activities
Wardakhan and El-Sayed (2009) explored the synthesis of 1,3,4-thiadiazole and 1,2,4-triazole derivatives, demonstrating their high antimicrobial activities. This work underscores the utility of thiadiazole derivatives in developing new antimicrobial agents (Wardakhan & El-Sayed, 2009). Sadat-Ebrahimi et al. (2019) developed novel 5-(nitrothiophene-2-yl)-1,3,4-thiadiazole derivatives with significant antileishmanial activity against Leishmania major, highlighting the potential of thiadiazole derivatives in treating parasitic infections (Sadat-Ebrahimi et al., 2019).
Insecticidal Applications
An innovative approach by Mohamed et al. (2020) focused on synthesizing 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide and its derivatives, showcasing remarkable insecticidal activity against cotton leaf worm. This study provides a pathway for the development of new insecticides based on thiadiazole derivatives (Mohamed et al., 2020).
将来の方向性
The future research directions would likely involve further exploration of the biological activity of these compounds, as well as optimization of their synthesis methods. Given the importance of cyanothiophen and thiadiazole structures in medicinal chemistry, there is potential for the development of new therapeutics .
特性
IUPAC Name |
N-(3-cyanothiophen-2-yl)-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4OS2/c1-5-7(16-13-12-5)8(14)11-9-6(4-10)2-3-15-9/h2-3H,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZDWEJNFNWLON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=C(C=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(Methylsulfanyl)phenyl]methanethiol](/img/structure/B2710570.png)
![3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2710571.png)
![N-(3,4-dimethoxyphenethyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2710572.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2710574.png)

![5-{2-[(2-Bromophenyl)methylidene]hydrazin-1-yl}-2-chlorobenzoic acid](/img/structure/B2710576.png)

![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2710578.png)
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2-(trifluoromethoxy)phenyl)methanone](/img/structure/B2710581.png)
![2,5-dichloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2710582.png)

![ethyl 5-(4-(diethylamino)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2710585.png)
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2710586.png)